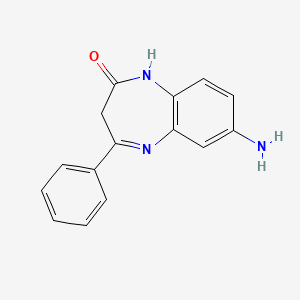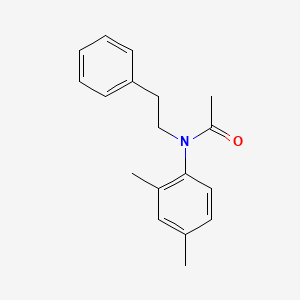
N-(2,4-Dimethylphenyl)-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethylphenyl)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-N-(2-phenylethyl)acetamide typically involves the reaction of 2,4-dimethylaniline with 2-phenylethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Dimethylphenyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a ligand in biochemical studies.
Industry: Could be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,4-Dimethylphenyl)-N-(2-phenylethyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-Dimethylphenyl)acetamide
- N-(2-Phenylethyl)acetamide
- N-(2,4-Dimethylphenyl)-N-methylacetamide
Uniqueness
N-(2,4-Dimethylphenyl)-N-(2-phenylethyl)acetamide is unique due to the presence of both 2,4-dimethylphenyl and 2-phenylethyl groups. This combination can impart distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
64745-24-0 |
|---|---|
Molekularformel |
C18H21NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C18H21NO/c1-14-9-10-18(15(2)13-14)19(16(3)20)12-11-17-7-5-4-6-8-17/h4-10,13H,11-12H2,1-3H3 |
InChI-Schlüssel |
IUEBRJBPQDQUNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N(CCC2=CC=CC=C2)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


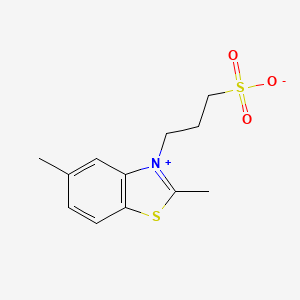
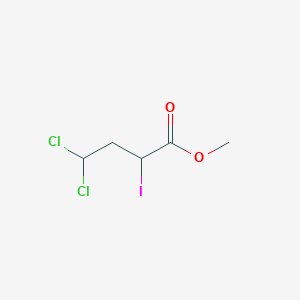
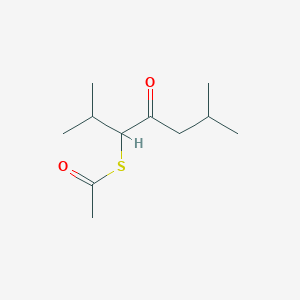
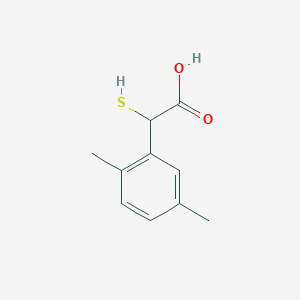
![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
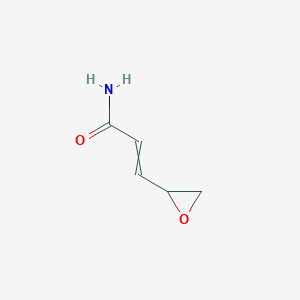
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)
![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
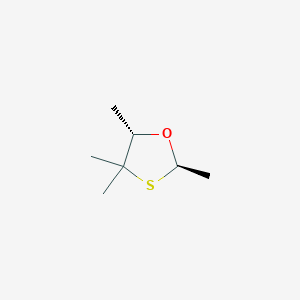
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)

